6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound is also useful in material science because of its structural character . It is used in organic syntheses and as pharmaceutical intermediates .
Molecular Structure Analysis
The molecular formula of this compound is C8H7BrN2 . It has an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 48.7±0.5 cm3 . The compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors . It has no freely rotating bonds . The compound has an ACD/LogP of 2.56 . Its polar surface area is 17 Å2 . The polarizability of the compound is 19.3±0.5 10-24 cm3 . The surface tension of the compound is 46.8±7.0 dyne/cm . The molar volume of the compound is 131.4±7.0 cm3 .Scientific Research Applications
Chemical Synthesis and Modifications
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine and its related compounds have been widely used in chemical synthesis. These compounds are often involved in reactions with various agents leading to the formation of halogenated derivatives. For instance, the reaction of similar compounds with N-bromosuccinimide leads to the formation of bromo-substituted imidazo[1,2-a]pyridines, which demonstrates the versatility of these compounds in chemical transformations (Yurchenko et al., 2004).
Synthesis of Amino Derivatives
The synthesis of 3-aminoimidazo[1,2-a]pyridines has been successfully achieved using similar compounds in the presence of ionic liquids. This highlights the potential of this compound in the formation of amino derivatives, which are significant in various chemical and pharmaceutical applications (Shaabani et al., 2006).
Development of Derivatives for Antibacterial and Antioxidant Applications
Derivatives of imidazo[1,2-a]pyridines, akin to this compound, have been synthesized and shown to exhibit significant antibacterial and antioxidant properties. This suggests that modifications of the core structure of this compound could lead to compounds with potential therapeutic applications (Variya et al., 2019).
Safety and Hazards
6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2). It can also cause specific target organ toxicity through single exposure (STOT SE 3), with the target organ being the respiratory system . The compound also has hazard statements H315-H319-H335 .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their anti-tb properties . The structure-activity relationship, mode-of-action, and various scaffold hopping strategies of these compounds have been discussed .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
Imidazo[1,2-a]pyridine analogues have been studied for their pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Action Environment
It is known that the compound is a yellow to brown solid and should be stored in a refrigerator .
properties
IUPAC Name |
6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVFLMXSGFCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.